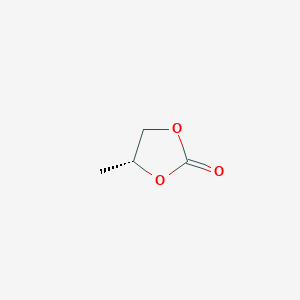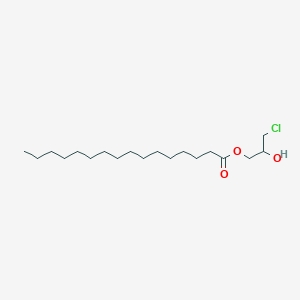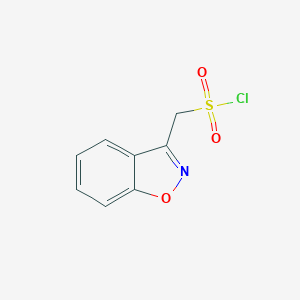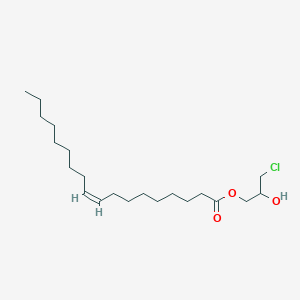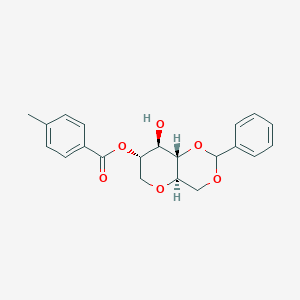![molecular formula C12H17NO5 B016719 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 72748-87-9](/img/structure/B16719.png)
4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclohexene derivatives, similar to "4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid," often involves complex chemical reactions. For instance, the diastereoselective synthesis of related cyclohexene skeletons utilizes readily available L-serine, highlighting the versatility of starting materials in synthesis routes. Key steps in such syntheses include ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by two-dimensional NMR studies (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of cyclohexane and cyclohexene derivatives is often characterized by their cyclic nature and the presence of functional groups attached to the ring. NMR spectroscopy and X-ray crystallography are pivotal in determining the absolute configuration and detailed structural characteristics of such compounds. For example, studies have shown that cyclohexene derivatives can adopt specific configurations based on the stereochemistry of the substituents, which significantly influences their chemical behavior and reactivity.
Chemical Reactions and Properties
Cyclohexene derivatives participate in a variety of chemical reactions, including bromination, epoxidation, and Diels-Alder reactions. These reactions can lead to a wide range of products, depending on the substituents and reaction conditions. For instance, bromination of cyclohexene derivatives can result in mixtures of trans-dibromo derivatives, showcasing the compound's versatility in chemical synthesis (Bellucci, Marioni, & Marsili, 1972).
科学的研究の応用
Catalytic Oxidation and Synthesis
The oxidation of cyclohexene, a reaction closely related to the derivatives of cyclohexane such as 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, is a vital process in chemical industry. It leads to a variety of products with different oxidation states and functional groups, including adipic acid and cyclohexanone, which are crucial intermediates for nylon synthesis and other applications. Controlled oxidation processes that can selectively afford targeted products are of significant value for both academic and industrial applications, as highlighted by Cao et al. (2018) in their review on the advancements in the selective catalytic oxidation of cyclohexene Cao et al., 2018.
Degradation and Stability Studies
The study on the stability and degradation of nitisinone (NTBC), which shares functional similarities with the carboxylic acid groups in 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, provides insights into the environmental and metabolic fate of such compounds. Barchańska et al. (2019) employed LC-MS/MS to study NTBC's degradation under various conditions, revealing the formation of stable degradation products that could have implications for environmental stability and medical applications Barchańska et al., 2019.
Biotechnological and Medicinal Applications
Research into the biotechnological and medicinal applications of compounds structurally related to 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, such as levulinic acid and its derivatives, illustrates the potential for these types of molecules in drug synthesis and treatment strategies. Zhang et al. (2021) review the application of levulinic acid in cancer treatment, medical materials, and other fields, underscoring the compound's versatility and potential in drug synthesis and as a pharmaceutical intermediate Zhang et al., 2021.
特性
IUPAC Name |
4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDBGCHJRFAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425034 |
Source


|
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid | |
CAS RN |
72748-87-9 |
Source


|
| Record name | 4-[[(3-Carboxy-1-oxo-2-propen-1-yl)amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72748-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


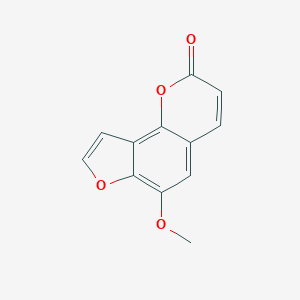
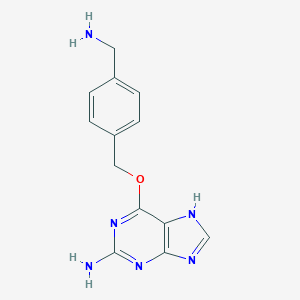
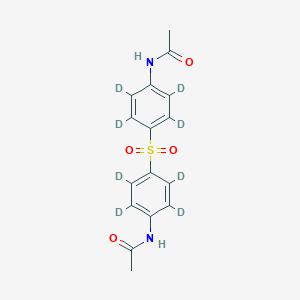
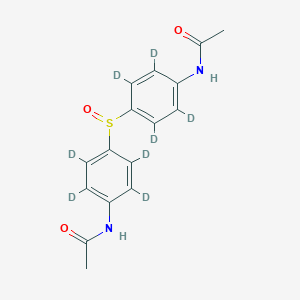
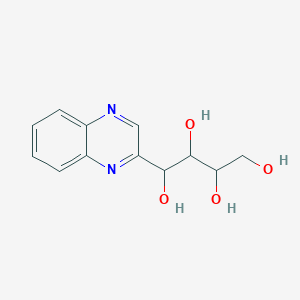
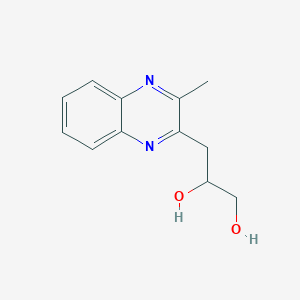
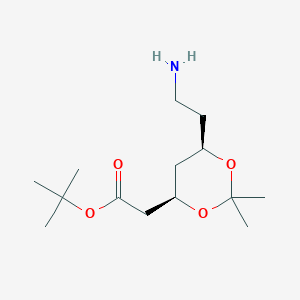
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
